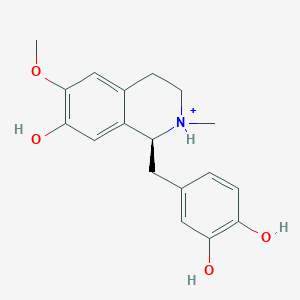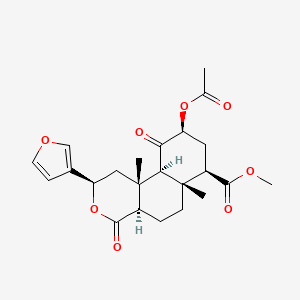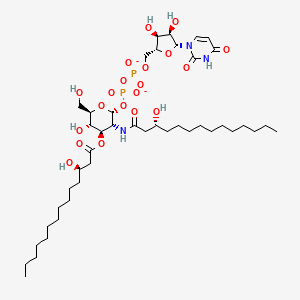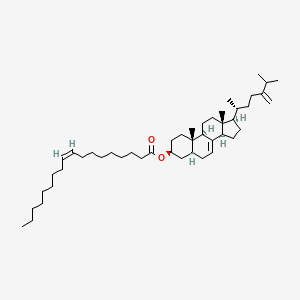
Polonium-217
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Polonium-217 atom is the radioactive isotope of polonium with relative atomic mass 217.006253 and half-life of < 10 s.
Scientific Research Applications
Radioactive Characteristics and Production
Polonium-217 is an isotope of Polonium, which is a natural radioelement with extremely low concentrations in the environment. Polonium has 41 isotopes, with the predominant naturally occurring isotope being 210Po, a radioactive decay product in the natural uranium decay series (Ansoborlo, 2014). It is typically produced by neutron-irradiating a 209Bi target in a nuclear reactor or bombarding a 209Bi target with alpha particles (Ansoborlo, 2014).
Analytical Methodology in Environmental Studies
Polonium-210 is analyzed for various purposes, including radiological impact assessment and as a tracer of environmental processes. Its analysis involves spontaneous auto-deposition onto metal surfaces, making the process relatively straightforward despite potential losses at temperatures above 100°C (Matthews, Kim, & Martin, 2007).
Chemistry in Environmental and Anthropogenic Processes
In environmental and process waters, Polonium-210 can become enriched in pore fluids in U-bearing rocks, leading to high contents in certain industrial products and waste. Understanding its aqueous chemistry is crucial for developing methods for its removal and/or control in these contexts (Ram, Vaughan, Etschmann, & Brugger, 2019).
Fundamental Properties and Ionization Energy
The study of Polonium's fundamental properties, including its ionization energy, is critical for understanding its behavior. For instance, 208Po's ionization threshold was probed using in-source Resonance Ionization Spectroscopy, revealing previously undocumented Rydberg states (Fink et al., 2019).
Radiotoxicological Properties
Polonium's radiotoxicological properties are significant for understanding its effects in cases of internal contamination. Studies have explored its radiochemistry, interaction with matter, main sources and uses, physicochemical properties, analytical methods, background exposure risks, biokinetics, dosimetry, and available treatments (Ansoborlo et al., 2012).
Unique Crystal Structure
Polonium is unique among elements for having a simple cubic crystal structure. This structure is explained as a result of the Darwin and mass-velocity relativistic interactions, rather than spin-orbital coupling (Feldman, 2007).
Ground State Deformation in Isotopes
The deformation of neutron-deficient Polonium isotopes provides insights into nuclear structure properties. In-source resonant ionization laser spectroscopy of these isotopes has helped understand changes in their atomic nucleus's mean-square charge radius (Cocolios et al., 2010).
properties
Product Name |
Polonium-217 |
|---|---|
Molecular Formula |
Po |
Molecular Weight |
217.00632 g/mol |
IUPAC Name |
polonium-217 |
InChI |
InChI=1S/Po/i1+8 |
InChI Key |
HZEBHPIOVYHPMT-CONNIKPHSA-N |
Isomeric SMILES |
[217Po] |
Canonical SMILES |
[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



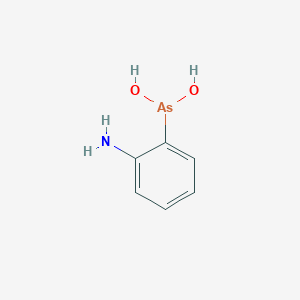



![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)

